REACTION_CXSMILES
|
[NH2:1][OH:2].[Br:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[C:6]([F:12])[CH:5]=1>O.C(O)C>[Br:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[N:1][OH:2])=[C:6]([F:12])[CH:5]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=O)C=C1)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temp. for 66 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ethanol was removed under vacuum
|
Type
|
EXTRACTION
|
Details
|
the aqueous residue as extracted with ethyl acetate (×2)
|
Type
|
WASH
|
Details
|
The organic extracts were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified on a Varian Bond-Elut SPE cartridge (silica, 20 g)
|
Type
|
WASH
|
Details
|
eluting with cyclohexane:ethyl acetate (100:0 to 50:50)
|
Reaction Time |
66 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=NO)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.94 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |